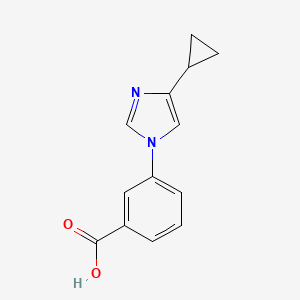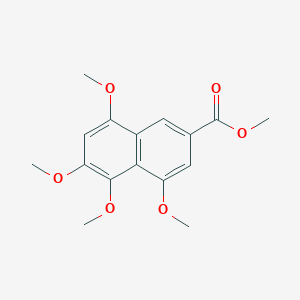
3-Methoxy-6-methyl-2-nitrobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-6-methyl-2-nitrobenzaldehyde is an organic compound with the molecular formula C9H9NO4 It is a derivative of benzaldehyde, featuring a methoxy group at the 3-position, a methyl group at the 6-position, and a nitro group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methoxy-6-methyl-2-nitrobenzaldehyde can be synthesized through several methods. One common approach involves the nitration of 3-methoxy-6-methylbenzaldehyde. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-6-methyl-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Methoxy-6-methyl-2-nitrobenzoic acid.
Reduction: 3-Methoxy-6-methyl-2-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Methoxy-6-methyl-2-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-methoxy-6-methyl-2-nitrobenzaldehyde depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxy-2-nitrobenzaldehyde: Lacks the methyl group at the 6-position.
6-Methyl-2-nitrobenzaldehyde: Lacks the methoxy group at the 3-position.
3-Methoxy-6-methylbenzaldehyde: Lacks the nitro group at the 2-position.
Uniqueness
3-Methoxy-6-methyl-2-nitrobenzaldehyde is unique due to the presence of all three functional groups (methoxy, methyl, and nitro) on the benzaldehyde ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C9H9NO4 |
|---|---|
Peso molecular |
195.17 g/mol |
Nombre IUPAC |
3-methoxy-6-methyl-2-nitrobenzaldehyde |
InChI |
InChI=1S/C9H9NO4/c1-6-3-4-8(14-2)9(10(12)13)7(6)5-11/h3-5H,1-2H3 |
Clave InChI |
PFKRKHDLHWNFOP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)OC)[N+](=O)[O-])C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[4-(4-Tert-butoxycarbonylpiperazine-1-carbonyl)-3,5-dimethoxy-phenyl]boronic acid](/img/structure/B13929494.png)







